Cathine

Beschreibung

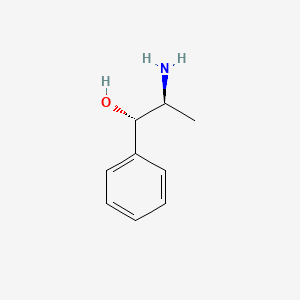

Structure

2D Structure

3D Structure

Eigenschaften

Key on ui mechanism of action |

The mechanism of action of phenylpropanolamine has not been conclusively determined. The drug may directly stimulate adrenergic receptors but probably indirectly stimulates both A- and B-adrenergic receptors by releasing norepinephrine from its storage sites. It is believed that B-adrenergic effects result from stimulation of cyclic adenosine 3',5'-monophosphate (AMP) production by activation of the enzyme adenyl cyclase, whereas A-adrenergic effects result from inhibition of adenyl cyclase activity. With prolonged use or too frequent administration, indirectly acting sympathomimetics may deplete norepinephrine in sympathetic nerve endings and tachyphylaxis may develop. Tachyphylaxis induced by one indirectly acting sympathomimetic may result in refractoriness to other drugs of the same class. /Phenylpropanolamine hydrochloride/ Whether the alpha1- and alpha2-adrenoceptor mediated increases in diastolic blood pressure effected by phenylpropanolamine and its enantiomers are altered by, or independent of beta2-mediated vasodilation, or beta2-adrenoceptor blockade were studied in pithed rats. The pressor responses were enhanced in the presence of the antagonist ICI-118551 and diminished in the presence of albuterol. It was concluded that each form of phenylpropanolamine possesses the intrinsic ability to interact with all of the adrenoceptors in the system used and that the interaction with those adrenoceptors determines the net increase in diastolic blood pressure that follows the intravenous administration of the compounds. These findings have a bearing on the recent controversy regarding the use of beta-blocking agents in the treatment of overdosage of phenylpropanolamine. |

|---|---|

CAS-Nummer |

36393-56-3 |

Molekularformel |

C9H13NO |

Molekulargewicht |

151.21 g/mol |

IUPAC-Name |

2-amino-1-phenylpropan-1-ol |

InChI |

InChI=1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3 |

InChI-Schlüssel |

DLNKOYKMWOXYQA-UHFFFAOYSA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)N |

Isomerische SMILES |

C[C@@H]([C@H](C1=CC=CC=C1)O)N |

Kanonische SMILES |

CC(C(C1=CC=CC=C1)O)N |

Color/Form |

White, crystalline powder |

melting_point |

77.5-78 °C |

Löslichkeit |

0.13 M Freely soluble in water and alcohol In water, 1.49X10+5 mg/L at 25 °C (est) |

Dampfdruck |

8.67X10-4 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Neuropharmacology of Cathine: A Technical Guide to its Central Nervous System Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cathine, or (+)-norpseudoephedrine, is a naturally occurring psychoactive compound found in the leaves of the Catha edulis (khat) plant. Structurally related to amphetamine, this compound exerts its stimulant effects on the central nervous system (CNS) primarily by modulating monoaminergic neurotransmission. This technical guide provides an in-depth analysis of this compound's core mechanism of action, focusing on its interaction with dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters. It summarizes key quantitative data on its binding affinity and reuptake inhibition, details the experimental protocols used to elucidate these properties, and presents visual diagrams of the involved signaling pathways and experimental workflows.

Primary Mechanism of Action: Monoamine Reuptake Inhibition and Release

This compound's principal mechanism of action in the CNS is the enhancement of dopaminergic and noradrenergic signaling. It achieves this by inhibiting the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft and promoting their release from presynaptic terminals. Its effect on the serotonin (5-HT) system is significantly less pronounced.

This compound, like other amphetamine-related compounds, is a substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET). This allows it to be transported into the presynaptic neuron. Once inside, this compound disrupts the vesicular storage of monoamines by interacting with the vesicular monoamine transporter 2 (VMAT2). This leads to an increase in the cytoplasmic concentration of dopamine and norepinephrine. The elevated cytoplasmic monoamine levels, coupled with this compound's interaction with DAT and NET, trigger a reversal of the normal transport direction, causing a non-vesicular release of these neurotransmitters into the synapse. This dual action of reuptake inhibition and release leads to a significant increase in the synaptic concentration of dopamine and norepinephrine, resulting in the stimulant effects associated with this compound, such as increased alertness, euphoria, and anorexia.

Quantitative Data on Monoamine Transporter Interaction

The affinity and inhibitory potency of this compound at the dopamine, norepinephrine, and serotonin transporters have been quantified through in vitro studies. The following tables summarize the key findings.

| Compound | DAT (IC50, nM) | NET (IC50, nM) | SERT (IC50, nM) | Reference |

| Cathinone | 410 | 150 | 3350 | [1] |

Table 1: Inhibitory Potency (IC50) of Cathinone at Monoamine Transporters.

| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | Reference |

| Cathinone | 1300 | 1100 | >30,000 | [1] |

Table 2: Binding Affinity (Ki) of Cathinone at Monoamine Transporters.

Experimental Protocols

The quantitative data presented above are primarily derived from two key experimental techniques: radioligand binding assays and neurotransmitter uptake assays using synaptosomes or transfected cell lines.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the dopamine, norepinephrine, and serotonin transporters.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing human DAT, NET, or SERT are prepared. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction containing the transporters.

-

Competitive Binding: A fixed concentration of a high-affinity radioligand for each transporter (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, and [3H]citalopram for SERT) is incubated with the membrane preparations in the presence of varying concentrations of this compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., room temperature) for a set duration to allow for binding equilibrium to be reached.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Synaptosome Neurotransmitter Uptake Assay

Objective: To determine the inhibitory potency (IC50) of this compound on the reuptake of dopamine, norepinephrine, and serotonin.

Methodology:

-

Synaptosome Preparation: Synaptosomes, which are resealed nerve terminals, are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus or cortex for NET and SERT) through a process of homogenization and differential centrifugation.

-

Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Uptake Initiation: The uptake of a specific radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is initiated by adding it to the synaptosome suspension.

-

Incubation: The mixture is incubated for a short period at a physiological temperature (e.g., 37°C) to allow for neurotransmitter uptake.

-

Uptake Termination: The uptake process is terminated by rapid filtration and washing with ice-cold buffer to remove extracellular radiolabeled neurotransmitter.

-

Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions and experimental procedures described.

Caption: this compound's mechanism of action at the presynaptic terminal.

Caption: Workflow for a radioligand binding assay.

Caption: Workflow for a synaptosome neurotransmitter uptake assay.

Conclusion

This compound's primary mechanism of action in the central nervous system is a multifaceted process involving both the inhibition of monoamine reuptake and the promotion of their release. Its preferential interaction with the dopamine and norepinephrine transporters underlies its characteristic stimulant effects. The quantitative data and experimental protocols detailed in this guide provide a comprehensive framework for understanding and further investigating the neuropharmacology of this naturally occurring psychostimulant. This information is critical for researchers and professionals involved in the study of substance abuse, the development of novel therapeutics for CNS disorders, and the forensic analysis of psychoactive compounds.

References

The Biosynthesis of Cathine in Catha edulis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of cathine in Catha edulis (khat), focusing on the core biochemical pathway, quantitative data, and experimental methodologies. The information is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the formation of this psychoactive alkaloid.

Introduction

Catha edulis, commonly known as khat, is a flowering plant native to the Horn of Africa and the Arabian Peninsula. The leaves of the khat plant are traditionally chewed for their stimulant effects, which are primarily attributed to the presence of the phenylpropylamino alkaloids, cathinone (B1664624) and its reduced form, this compound. While (S)-cathinone is the most potent and abundant stimulant in fresh, young leaves, it is unstable and is converted to the less active (1S,2S)-norpseudoephedrine (this compound) and (1R,2S)-norephedrine as the leaves mature and dry.[1][2] This guide focuses on the biosynthetic pathway leading to the formation of this compound.

The biosynthesis of these alkaloids begins with the amino acid L-phenylalanine and involves a series of enzymatic steps that are not yet fully elucidated at the genetic and enzymatic levels.[3][4] However, research involving expressed sequence tag (EST) analysis and transcriptome profiling of young khat leaves has identified candidate genes potentially involved in this pathway.[4][5]

The Biosynthetic Pathway of this compound

The proposed biosynthetic pathway of this compound from L-phenylalanine is a multi-step process. It is understood to proceed through the formation of (S)-cathinone, which is then stereospecifically reduced to this compound.[1][2] The key steps are outlined below and visualized in the accompanying pathway diagram.

From L-Phenylalanine to Benzoic Acid Precursors

The initial steps of the pathway involve the conversion of L-phenylalanine to a benzoyl-CoA or a related benzoic acid derivative. This part of the pathway is thought to share similarities with benzoic acid metabolism in other plants.[4]

Formation of the Phenylpropane Backbone

The C6-C1 unit derived from L-phenylalanine is condensed with a C2 unit, likely derived from pyruvate, to form the characteristic phenylpropane backbone of the alkaloids.[4] A key intermediate in this process is believed to be 1-phenylpropane-1,2-dione.[1][5]

Formation of (S)-Cathinone

The intermediate 1-phenylpropane-1,2-dione is then thought to undergo transamination to yield (S)-cathinone.[4][5] This step introduces the amino group characteristic of this class of alkaloids.

Reduction of (S)-Cathinone to this compound

The final step in the formation of this compound is the NADPH-dependent reduction of the keto group of (S)-cathinone.[1][2][6] This reaction is catalyzed by one or more enzymes referred to as cathinone reductases. The stereospecificity of this reduction leads to the formation of (1S,2S)-norpseudoephedrine (this compound) and its diastereomer (1R,2S)-norephedrine.[4]

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine in Catha edulis.

Quantitative Data

Quantitative analysis of the key alkaloids in Catha edulis leaves is crucial for understanding the biosynthetic output. The concentrations of cathinone and this compound vary significantly depending on the age of the leaves, with younger leaves having a higher concentration of the precursor (S)-cathinone.

Table 1: Concentration of Cathinone and this compound in Catha edulis Leaves

| Plant Material | Cathinone Concentration | This compound Concentration | Reference(s) |

| Fresh, Young Leaves | 0.115% - 0.158% | 0.172% - 0.192% | [3][7] |

| Dried Leaves | 0.021% - 0.023% | 0.184% - 0.198% | [3][7] |

| Fresh Khat (per 100g) | 36 mg | 120 mg | [6] |

| Young Leaves | Higher levels of cathinone | Lower levels of this compound | [1][2] |

| Mature Leaves | Lacking or very low levels of cathinone | Higher levels of this compound | [1][2] |

Note: The conversion of cathinone to this compound upon drying and aging of the leaves is evident from the data.

Table 2: Pharmacokinetic Parameters of Cathinone and this compound in Rats (Oral Administration)

| Compound | Organ | Cmax (µg/L) | Tmax (h) |

| Cathinone | Kidney | 1438.6 | 0.5 |

| Lungs | 859 | 0.5 | |

| Liver | 798.9 | 0.5 | |

| Brain | 712.7 | 0.5 | |

| Heart | 385.8 | 0.5 | |

| This compound | Brain | 15.4 | 2.5 |

| Serum | - | 2.5 |

This data, while not directly from biosynthesis studies, provides context on the distribution and metabolism of these compounds.

Enzyme Kinetics:

To date, specific enzyme kinetic parameters such as Km and Vmax for the enzymes involved in the biosynthesis of this compound in Catha edulis, including cathinone reductase, have not been reported in the scientific literature. This represents a significant knowledge gap in the complete biochemical understanding of this pathway.

Experimental Protocols

The study of this compound biosynthesis has employed a range of analytical and molecular biology techniques. Below are detailed methodologies for key experiments cited in the literature.

Extraction and Quantification of Cathinone and this compound

This method provides an efficient extraction of phenylpropylamino alkaloids from khat leaves.[8]

Protocol:

-

Homogenize 0.25 g of powdered khat leaf sample with 5 mL of 1% acetic acid.

-

Add 1.0 g of anhydrous sodium acetate (B1210297) and 6.0 g of anhydrous magnesium sulfate (B86663) (QuEChERS salt).

-

Vortex the mixture vigorously for 1 minute.

-

Add 5 mL of ethyl acetate and vortex for 1 minute.

-

Add 2 mL of 5 M sodium hydroxide (B78521) solution to adjust the pH and facilitate partitioning.

-

Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

Collect the upper organic layer (ethyl acetate) containing the alkaloids.

-

The extract is then ready for analysis by HPLC-DAD or other chromatographic methods.

Instrumentation: Agilent 1260 Infinity HPLC system with a Diode Array Detector (DAD).[8] Column: Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm). Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% trifluoroacetic acid in water. Flow Rate: 1.0 mL/min. Detection: UV detection at 205 nm. Quantification: Based on a calibration curve generated using certified standards of cathinone and this compound.

Caption: General workflow for HPLC analysis of khat alkaloids.

Instrumentation: A Varian 450-GC gas chromatograph with a Varian 240-MS ion trap mass spectrometer.[7] Column: VF-5 ms (B15284909) (30 m × 0.25 mm) column. Carrier Gas: Helium at a flow rate of 1 mL/min. Injection Mode: Splitless, 2.0 µL injection volume. Temperatures: Injector and interface at 250°C. Derivatization: The dried extracts are derivatized with heptafluorobutyric anhydride (B1165640) (HFBA) at 70°C for 30 minutes to improve volatility and chromatographic separation. MS Detection: Selected Ion Monitoring (SIM) mode is used for quantification, monitoring specific ions for this compound and cathinone.

Molecular Biology Techniques for Gene Discovery

Transcriptome analysis has been a key strategy to identify candidate genes involved in the biosynthesis of this compound.

High-quality RNA is essential for downstream applications like cDNA library construction and RNA-sequencing. The following is a general protocol for RNA extraction from plant tissues rich in secondary metabolites.[1][2]

Protocol:

-

Harvest young, actively growing leaves of Catha edulis and immediately freeze them in liquid nitrogen to prevent RNA degradation.

-

Grind the frozen leaves to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.

-

Transfer the frozen powder to a tube containing a pre-heated (65°C) CTAB (cetyltrimethylammonium bromide) extraction buffer.

-

Perform two extractions with an equal volume of chloroform:isoamyl alcohol (24:1) to remove proteins and other contaminants.

-

Precipitate the RNA from the aqueous phase by adding LiCl and incubating at -20°C.

-

Pellet the RNA by centrifugation, wash the pellet with 70% ethanol, and air-dry.

-

Resuspend the RNA pellet in RNase-free water.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

Expressed Sequence Tag (EST) analysis provides a snapshot of the genes being actively transcribed in a specific tissue at a particular time.[4][5]

Protocol Overview:

-

mRNA Isolation: Isolate mRNA from the total RNA using oligo(dT)-cellulose chromatography, which binds to the poly(A) tail of eukaryotic mRNAs.

-

First-Strand cDNA Synthesis: Use reverse transcriptase and an oligo(dT) primer to synthesize a single-stranded cDNA molecule complementary to the mRNA template.

-

Second-Strand cDNA Synthesis: Synthesize the second strand of the cDNA using DNA polymerase I and RNase H.

-

Adapter Ligation: Ligate adapters to the ends of the double-stranded cDNA molecules. These adapters contain restriction sites for cloning into a vector.

-

Cloning: Ligate the cDNA fragments into a suitable cloning vector (e.g., a plasmid).

-

Transformation: Transform the recombinant vectors into E. coli host cells.

-

Sequencing: Randomly select clones from the library and sequence the cDNA inserts.

-

Bioinformatics Analysis: The resulting EST sequences are then assembled into unigenes and annotated by comparing them to public sequence databases to identify putative functions of the corresponding genes.

Caption: Workflow for EST library construction and analysis.

Enzyme Assays

Proposed Cathinone Reductase Assay Protocol:

-

Enzyme Extraction: Homogenize fresh, young khat leaves in a suitable extraction buffer (e.g., Tris-HCl with protease inhibitors) and clarify the extract by centrifugation.

-

Reaction Mixture: Prepare a reaction mixture containing the crude enzyme extract, (S)-cathinone as the substrate, and NADPH as the cofactor in a suitable buffer.

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Reaction Termination: Stop the reaction by adding a quenching agent (e.g., an organic solvent or a strong acid/base).

-

Product Analysis: Extract the products (this compound and norephedrine) and analyze them using HPLC or GC-MS to determine the amount of product formed.

-

Controls: Run appropriate controls, including a reaction without the enzyme extract and a reaction without the substrate, to account for non-enzymatic reactions and background levels.

Conclusion and Future Directions

The biosynthesis of this compound in Catha edulis is a complex process that is beginning to be unraveled through modern molecular and analytical techniques. The pathway from L-phenylalanine to this compound via (S)-cathinone is the currently accepted model, supported by the distribution of these alkaloids in the plant and by transcriptome analysis. However, significant gaps in our knowledge remain.

Future research should focus on the detailed biochemical characterization of the enzymes involved in the pathway, including their purification, kinetic analysis, and substrate specificity. The heterologous expression of candidate genes identified through transcriptome sequencing in microbial or plant systems will be crucial for confirming their function. Furthermore, metabolic labeling studies using stable isotopes would provide definitive evidence for the proposed pathway and could reveal alternative or branch pathways. A complete understanding of the biosynthesis of this compound will not only be of academic interest but could also have implications for the development of novel biocatalysts and for the regulation of this psychoactive plant.

References

- 1. protocols.io [protocols.io]

- 2. RNA Extraction CTAB Protocol [protocols.io]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Expressed sequence tag analysis of khat (Catha edulis) provides a putative molecular biochemical basis for the biosynthesis of phenylpropylamino alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protein-Ligand Identification and In Vitro Inhibitory Effects of this compound on 11 Major Human Drug Metabolizing Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Preparative HPLC for large scale isolation, and salting-out assisted liquid–liquid extraction based method for HPLC–DAD determination of khat (Catha edulis Forsk) alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Discovery and Traditional Use of Cathine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of cathine, a psychoactive alkaloid found in the plant Catha edulis (khat). It details the historical context of its discovery, its traditional ethnobotanical use, and its core chemical and pharmacological properties. This guide is intended to serve as a technical resource, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and processes.

Historical Discovery: A Paradigm Shift

The understanding of khat's psychoactive properties evolved significantly over several decades, marked by a pivotal shift from identifying this compound as the primary active compound to the later discovery of the more potent and labile cathinone (B1664624).

The Initial Isolation of this compound

In the 1930s, initial chemical investigations into the constituents of dried Catha edulis leaves led to the isolation of the alkaloid d-norpseudoephedrine, which was subsequently named "this compound".[1][2] For approximately 40 years, this compound was believed to be the principal stimulant responsible for the plant's effects.[3] However, a notable discrepancy persisted: the stimulant effects experienced by chewing fresh khat leaves were significantly more potent than could be explained by the amount of isolated this compound alone.[1][4] This observation led researchers to speculate that a more powerful, yet unstable, precursor existed in the fresh plant material.[4]

The Landmark Discovery of Cathinone

The definitive breakthrough occurred in 1975 when a comprehensive study by the United Nations Narcotics Laboratory analyzed fresh khat leaves.[1][5] This research led to the isolation and identification of (-)-α-aminopropiophenone, a new phenylalkylamine named "cathinone".[6] Pharmacological studies quickly confirmed that cathinone was the primary psychoactive component in fresh khat, exhibiting potent amphetamine-like stimulant properties.[1][2]

It was discovered that cathinone is highly unstable and degrades rapidly as the leaves wilt and dry, converting into the less potent this compound and norephedrine (B3415761).[4][7] This chemical transformation finally explained the long-held cultural preference for chewing only the freshest young leaves and why earlier studies on dried material had missed the true primary stimulant.[1][4]

The following diagram illustrates the key milestones in this discovery process.

Traditional Use of Catha edulis (Khat)

The use of khat is an ancient practice deeply integrated into the social and cultural fabric of communities in the Horn of Africa and the Arabian Peninsula, including Somalia, Ethiopia, and Yemen.[8]

-

Method of Consumption : The most common method is chewing the fresh young leaves and tender shoots.[9] Users meticulously chew the leaves to form a bolus, or "quid," which is lodged in the cheek.[10] The psychoactive juices are then gradually extracted and absorbed through the oral mucosa, with the remaining leaf matter either swallowed or expectorated.[5][11]

-

Social and Cultural Context : Khat chewing is often a communal activity, fostering social interaction during gatherings that can last for hours.[8] It is traditionally used to enhance alertness, elevate mood, combat fatigue, and suppress appetite.[10] Its use is prevalent among various occupational groups, such as drivers and students, to stay awake and focused.[9]

-

Preparation and Freshness : Users exclusively prefer fresh leaves, which are typically harvested and sold in bundles wrapped in banana leaves or plastic to retain moisture.[5][12] This practice ensures the highest possible concentration of the potent, unstable cathinone before it metabolizes into the weaker this compound.[5] Dried leaves, which contain minimal cathinone, are sometimes brewed as a tea or made into a paste.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its precursor, cathinone.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₉H₁₃NO | PubChem |

| Molar Mass | 151.21 g/mol | PubChem |

| IUPAC Name | (1S,2S)-2-amino-1-phenylpropan-1-ol | PubChem |

| Synonyms | (+)-Norpseudoephedrine, d-Norpseudoephedrine | PubChem |

| Melting Point | 77.5-78 °C | PubChem |

| Solubility in Water | 20 mg/mL (at 20 °C) | PubChem |

| pKa (basic) | 9.19 | PubChem |

Table 2: Pharmacokinetic Properties of this compound and Cathinone

| Parameter | This compound | Cathinone | Reference |

| Biological Half-Life (t½) | 5.2 ± 3.4 hours | 1.5 ± 0.8 hours | [13] |

| Primary Route of Absorption | Oral Mucosa (84 ± 6%) | Oral Mucosa (59 ± 21%) | [13] |

| Time to Peak Plasma Conc. (Tmax) | ~2.3 hours | ~1.2 - 2.3 hours | [14] |

| Primary Psychoactive Potency | Lower | Higher (Main active component) | [14] |

Table 3: Concentration of Alkaloids in Catha edulis Leaves (% by weight)

| Alkaloid | Fresh Leaves | Dried Leaves (Stored for months) | Reference |

| Cathinone | 0.115% - 0.158% | 0.021% - 0.023% | [15] |

| This compound | 0.172% - 0.192% | Not specified (but becomes major component) | [15][16] |

Experimental Protocols

This section details methodologies for the extraction, analysis, and functional characterization of this compound from Catha edulis.

Protocol 1: Acid-Base Extraction and Isolation of Alkaloids

This protocol is a reconstruction of the classical chemical methods likely employed in the initial isolation of this compound and cathinone, adapted from modern procedural descriptions.[1][17]

-

Homogenization : Weigh approximately 250 g of fresh, young Catha edulis leaves and shoots. Pulverize the plant material in a blender with 3 L of 0.1 M Hydrochloric Acid (HCl).

-

Acidic Extraction : Stir the resulting slurry with a magnetic stirrer for 90 minutes to extract the protonated alkaloids into the aqueous phase.

-

Filtration : Filter the mixture using vacuum filtration to separate the plant debris from the acidic extract. Repeat the extraction process on the plant material twice more and combine the filtrates.

-

Basification : Slowly add 10% aqueous Sodium Hydroxide (NaOH) to the combined filtrate while stirring, until the pH reaches 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Organic Extraction : Transfer the basified solution to a large separatory funnel. Extract the alkaloids into an organic solvent by adding 4 L of diethyl ether and shaking vigorously. Allow the layers to separate and collect the upper organic layer. Repeat this extraction twice more.

-

Concentration : Combine the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude alkaloid mixture.

-

Purification (via Column Chromatography) : The crude extract can be further purified using silica (B1680970) gel column chromatography to separate this compound, cathinone, and other alkaloids based on polarity.

The following diagram illustrates this experimental workflow.

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol outlines a modern method for the sensitive and specific quantification of this compound and cathinone in plant material.[15][18]

-

Sample Preparation : Weigh 10 g of fresh or dried khat leaves. Vortex the sample in 0.1 N HCl. Filter the mixture.

-

Extraction : Basify the filtrate with NaOH and perform a liquid-liquid extraction into chloroform (B151607) (CHCl₃). Evaporate the chloroform extract to a small, known volume.

-

LC-MS/MS System : Utilize a Liquid Chromatography-Tandem Mass Spectrometry system.

-

Column : C18 reverse-phase column (e.g., XBridge C18, 3.5µm, 2.1x50mm).

-

Mobile Phase : A gradient of acetonitrile (B52724) and water with a formic acid modifier.

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

-

Mass Spectrometry : Operate the mass spectrometer in Selective Reaction Monitoring (SRM) mode.

-

This compound Transition : Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 152.1 → [fragment ion]).

-

Cathinone Transition : Monitor the specific precursor-to-product ion transition for cathinone (e.g., m/z 150 → 132).

-

-

Quantification : Prepare a calibration curve using certified this compound and cathinone standards. Calculate the concentration in the plant extract by comparing the peak areas of the analytes to the standard curve.

Protocol 3: Neurotransmitter Release Assay (Synaptosome-Based)

This protocol determines if this compound acts as a neurotransmitter releasing agent at dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, a hallmark of amphetamine-like stimulants. The methodology is adapted from protocols used for characterizing cathinone derivatives.[19][20]

-

Synaptosome Preparation : Isolate synaptosomes (resealed nerve terminals) from rat brain tissue (e.g., striatum for DAT, cortex for NET) using differential centrifugation.

-

Radiolabel Loading : Incubate the prepared synaptosomes with a low concentration of a radiolabeled substrate, such as [³H]dopamine ([³H]DA) for DAT or [³H]norepinephrine ([³H]NE) for NET. This allows the transporters to take up the radiolabel into the vesicles.

-

Initiation of Release : Aliquot the loaded synaptosomes into a 96-well plate. Add varying concentrations of this compound (or control compounds like amphetamine) to the wells. Include a vehicle control (buffer only).

-

Incubation : Incubate the plate for a short period (e.g., 10-30 minutes) at 37°C. During this time, a releasing agent will cause the transporters to work in reverse, releasing the [³H]DA or [³H]NE from the synaptosomes into the surrounding buffer.

-

Termination and Separation : Terminate the assay by rapid vacuum filtration through a glass fiber filter mat. This separates the synaptosomes (containing unreleased radioactivity) from the buffer (containing released radioactivity).

-

Quantification : Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis : Calculate the amount of neurotransmitter released as the percentage decrease in radioactivity retained on the filter compared to the vehicle control. Plot the concentration-response curve to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal release).

Mechanism of Action: Synaptic Effects

This compound, like its parent compound cathinone and other amphetamines, exerts its stimulant effects by acting as a norepinephrine-dopamine releasing agent (NDRA).[21] It is significantly less potent than cathinone.[14] The primary mechanism involves disrupting the normal function of monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT).

The process at a catecholaminergic synapse unfolds as follows:

-

Transporter Entry : this compound enters the presynaptic neuron via the DAT and NET.

-

Vesicular Disruption : Once inside the neuron, this compound disrupts the vesicular monoamine transporter (VMAT2), causing dopamine and norepinephrine to be released from their storage vesicles into the cytoplasm.

-

Reverse Transport : The elevated cytoplasmic concentration of these neurotransmitters causes the DAT and NET to reverse their direction of transport, releasing dopamine and norepinephrine from the presynaptic terminal into the synaptic cleft.

-

Reuptake Inhibition : this compound also acts as a competitive inhibitor, blocking the reuptake of dopamine and norepinephrine from the synapse.

This combination of neurotransmitter release and reuptake inhibition leads to a significant increase in the concentration of dopamine and norepinephrine in the synaptic cleft, enhancing signaling at postsynaptic receptors and producing the characteristic stimulant effects of increased alertness, energy, and euphoria.

The diagram below illustrates this signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. naturespoisons.com [naturespoisons.com]

- 4. Pharmacological characterization of designer cathinones in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Khat - Wikipedia [en.wikipedia.org]

- 6. UNODC - Bulletin on Narcotics - 1980 Issue 3 - 002 [unodc.org]

- 7. Khat, a Cultural Chewing Drug: A Toxicokinetic and Toxicodynamic Summary - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding Khat: Its Sociocultural and Health Implications in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (U) Khat Fast Facts (UNCLASSIFIED) [justice.gov]

- 10. drugs.com [drugs.com]

- 11. dea.gov [dea.gov]

- 12. downloads.tbi.tn.gov [downloads.tbi.tn.gov]

- 13. Pharmacokinetics of cathinone, this compound and norephedrine after the chewing of khat leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Determination of cathinone and this compound in Khat plant material by LC-MS/MS: Fresh vs. dried leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Preparative HPLC for large scale isolation, and salting-out assisted liquid–liquid extraction based method for HPLC–DAD determination of khat (Catha edulis Forsk) alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Catha edulis Leaves: Morphological Characterization and Anti-Inflammatory Properties in an In Vitro Model of Gastritis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthetic Cathinones: A Brief Overview of Overviews with Applications to the Forensic Sciences - PMC [pmc.ncbi.nlm.nih.gov]

The Neurochemical Interface: A Technical Guide to the Effects of Cathine on Dopamine and Norepinephrine Transporters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cathine, a naturally occurring psychostimulant found in the khat plant (Catha edulis), exerts its primary neurochemical effects through interaction with the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). This technical guide provides an in-depth examination of the mechanisms underlying these interactions, presenting quantitative data on binding affinities and uptake inhibition, detailed experimental protocols for assessing these effects, and visualizations of the key molecular pathways. Understanding the nuanced actions of this compound at these monoamine transporters is crucial for research into its pharmacological profile, abuse potential, and therapeutic applications.

Introduction

This compound ((+)-norpseudoephedrine) is a sympathomimetic amine that is structurally and pharmacologically related to amphetamine.[1] Its psychostimulant properties are primarily attributed to its ability to increase extracellular concentrations of dopamine and norepinephrine in the brain.[2] This is achieved through its interaction with the respective plasma membrane transporters, DAT and NET, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.[1][3]

The interaction of this compound and its derivatives with these transporters can be broadly categorized into two main mechanisms of action:

-

Uptake Inhibition (Blocking): The compound binds to the transporter protein, preventing the reuptake of the endogenous neurotransmitter, thereby increasing its concentration in the synapse. This is a cocaine-like mechanism.[1]

-

Substrate-Mediated Release (Releasing): The compound is transported into the presynaptic neuron by the transporter. Once inside, it disrupts the vesicular storage of neurotransmitters and promotes reverse transport of the neurotransmitter out of the neuron and into the synapse through the transporter. This is an amphetamine-like mechanism.[1][4]

This guide will delve into the specifics of how this compound modulates DAT and NET function, providing the quantitative data and methodological details necessary for researchers in neuropharmacology and drug development.

Quantitative Analysis of this compound's Interaction with DAT and NET

The potency and selectivity of this compound and its analogs at DAT and NET are determined through in vitro assays that measure binding affinity (Ki) and the ability to inhibit neurotransmitter uptake (IC50). While specific data for this compound can be limited in some studies, the broader class of cathinones has been extensively studied, providing a valuable framework for understanding its likely pharmacological profile.

Table 1: Binding Affinity (Ki, nM) of Cathinones for Human Monoamine Transporters

| Compound | hDAT Ki (nM) | hNET Ki (nM) | hSERT Ki (nM) | Reference |

| Cathinone (B1664624) | Data not consistently available | Data not consistently available | Data not consistently available | |

| Methcathinone | Variable | Variable | Variable | [1] |

| α-PVP | 12.8 | 14.2 | >10,000 | [5] |

| MDPV | 4.0 | 25.9 | 3305 | [5] |

Note: Data for cathinone itself is not as prevalent in comparative studies as for its synthetic derivatives. The table includes data for related compounds to provide context on the typical affinity range for this class of molecules. α-PVP and MDPV are potent synthetic cathinones.

Table 2: Potency (IC50, nM) for Inhibition of Neurotransmitter Uptake by Cathinones

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |

| Cathinone | EC50 = 83 nM (DA Release) | Data not consistently available | Data not consistently available | [6] |

| Methcathinone | Variable | Variable | Variable | [1] |

| α-PVP | 12.8 | 14.2 | >10,000 | [5] |

| MDPV | 4.0 | 25.9 | 3305 | [5] |

Note: The value for cathinone reflects its potency as a dopamine releaser (EC50), which is a functional measure distinct from but related to its interaction with the transporter. The IC50 values for α-PVP and MDPV demonstrate their high potency at catecholamine transporters.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with DAT and NET.

Radioligand Binding Assays

These assays determine the binding affinity (Ki) of a test compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.

Protocol:

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or norepinephrine transporter (hNET) are cultured and harvested. The cells are then homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the transporters.[7]

-

Assay Incubation: A fixed concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET) is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).[7][8]

-

Separation and Detection: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.[7]

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Assays

These assays measure the functional ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

Protocol:

-

Synaptosome Preparation: Brain tissue (e.g., rat striatum for DAT, hippocampus for NET) is dissected and homogenized in a sucrose (B13894) buffer. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction.

-

Pre-incubation: The synaptosomes are pre-incubated with varying concentrations of the test compound or vehicle.[5]

-

Uptake Initiation: A radiolabeled neurotransmitter (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET) is added to initiate the uptake process. The incubation is carried out at 37°C for a short period (e.g., 5-10 minutes).[5][9]

-

Uptake Termination: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabeled neurotransmitter.[9]

-

Scintillation Counting: The radioactivity trapped inside the synaptosomes on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined by non-linear regression analysis.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing a direct assessment of a drug's effect on neurotransmitter dynamics.[10]

Protocol:

-

Stereotaxic Surgery: A guide cannula is surgically implanted into a specific brain region of interest (e.g., nucleus accumbens for dopamine, prefrontal cortex for norepinephrine) in an anesthetized animal (e.g., a rat).[11]

-

Recovery: The animal is allowed to recover from surgery for several days.[11]

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.[10][12]

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular neurotransmitter concentrations.[11]

-

Drug Administration: The test compound (e.g., this compound) is administered systemically (e.g., intraperitoneally).

-

Post-Drug Sample Collection: Dialysate collection continues for several hours after drug administration to monitor changes in neurotransmitter levels.

-

Neurochemical Analysis: The concentration of dopamine and norepinephrine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[11][13]

-

Data Analysis: The changes in neurotransmitter concentrations are typically expressed as a percentage of the baseline levels.

Visualizing the Mechanisms of Action

The following diagrams illustrate the key processes involved in this compound's interaction with dopamine and norepinephrine transporters.

Conclusion

This compound's interaction with dopamine and norepinephrine transporters is a complex process that can involve both reuptake inhibition and substrate-mediated release, leading to increased synaptic concentrations of these key neurotransmitters. The quantitative data and experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and its derivatives. A thorough understanding of these neurochemical effects is paramount for elucidating the therapeutic potential and abuse liability of this important class of psychostimulants. Future research should aim to further delineate the precise balance of blocker versus releaser activity for this compound itself and how this translates to its unique behavioral and physiological effects.

References

- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The K+-induced increases in noradrenaline and dopamine release are accompanied by reductions in the release of their intraneuronal metabolites from the rat anterior hypothalamus. An in vivo brain microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Pathways of Cathine in Human Liver Microsomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathine, a psychoactive alkaloid found in the leaves of the Catha edulis (khat) plant, is the primary metabolite of the more potent cathinone. Understanding the metabolic fate of this compound is crucial for a comprehensive assessment of its pharmacological and toxicological profile. The liver, and specifically the cytochrome P450 (CYP) enzyme system within human liver microsomes (HLMs), plays a central role in the biotransformation of xenobiotics, including this compound. This technical guide provides a detailed overview of the presumed metabolic pathways of this compound in HLMs, outlines experimental protocols for their investigation, and presents available data on the interaction of this compound with key metabolic enzymes.

While specific kinetic parameters (Km and Vmax) for the metabolism of this compound in human liver microsomes are not extensively documented in publicly available literature, this guide synthesizes information on related compounds and provides a robust framework for researchers to conduct their own investigations.

Predicted Metabolic Pathways of this compound

Based on its chemical structure as a phenylpropylamine, this compound is expected to undergo Phase I metabolic reactions, primarily hydroxylation and N-demethylation, catalyzed by CYP enzymes. These reactions increase the polarity of the molecule, facilitating its subsequent excretion.

The two primary predicted metabolic pathways for this compound in human liver microsomes are:

-

Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring of this compound, a common metabolic route for compounds with an aromatic moiety.

-

N-demethylation: The removal of the methyl group from the amine, a frequent metabolic step for secondary amines. This pathway would yield norephedrine.

It is important to note that this compound itself is a metabolite of cathinone, which undergoes reduction of a keto group to form this compound.

Quantitative Data: Inhibition of Cytochrome P450 Enzymes by this compound

While data on the kinetics of this compound metabolism is scarce, studies have investigated the inhibitory potential of this compound on various CYP isoforms. This information is critical for predicting potential drug-drug interactions. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values of this compound against several major human drug-metabolizing CYP enzymes.[1][2]

| CYP Isoform | IC50 (μM) | Ki (μM) | Mode of Inhibition |

| CYP2A6 | 80 | 63 | Non-competitive mixed |

| CYP3A4 | 90 | 100 | Non-competitive mixed |

| CYP1A2 | > 100 | - | No significant inhibition |

| CYP2B6 | > 100 | - | No significant inhibition |

| CYP2C8 | > 100 | - | No significant inhibition |

| CYP2C9 | > 100 | - | No significant inhibition |

| CYP2C19 | > 100 | - | No significant inhibition |

| CYP2D6 | > 100 | - | No significant inhibition |

| CYP2E1 | > 100 | - | No significant inhibition |

| CYP2J2 | > 100 | - | No significant inhibition |

| CYP3A5 | > 100 | - | No significant inhibition |

Data sourced from in vitro studies using fluorescence-based enzyme assays.[1][2] These findings suggest that this compound has a weak inhibitory effect on CYP2A6 and CYP3A4, and negligible inhibition of other major CYP isoforms at the tested concentrations.

Experimental Protocols

This section provides a detailed methodology for investigating the metabolism of this compound in human liver microsomes. This protocol can be adapted to identify metabolites, determine kinetic parameters, and identify the specific CYP enzymes involved.

In Vitro Incubation of this compound with Human Liver Microsomes

Objective: To determine the metabolic stability of this compound and identify its metabolites in a human liver microsomal system.

Materials:

-

This compound hydrochloride

-

Pooled human liver microsomes (HLMs)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent (for quenching the reaction)

-

Internal standard (for analytical quantification)

-

Incubator or water bath (37°C)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture:

-

On ice, prepare a master mix containing potassium phosphate buffer, MgCl2, and pooled HLMs (a typical protein concentration is 0.5-1.0 mg/mL).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) and an NADPH regenerating system solution.

-

-

Incubation:

-

Pre-warm the HLM master mix at 37°C for 5 minutes.

-

Initiate the reaction by adding the this compound stock solution to the pre-warmed HLM master mix. The final concentration of this compound should be varied if determining kinetic parameters (e.g., 1-100 µM).

-

Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C with gentle shaking.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes) to determine the rate of metabolism.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile (containing an internal standard).

-

Vortex the samples vigorously to precipitate the microsomal proteins.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for analysis.

-

Analytical Method for Metabolite Identification and Quantification

Objective: To identify and quantify this compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)

Procedure:

-

Chromatographic Separation:

-

Develop a suitable HPLC method to separate this compound from its potential metabolites. A reverse-phase C18 column is commonly used.

-

The mobile phase typically consists of a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) run in a gradient elution.

-

-

Mass Spectrometric Detection:

-

Optimize the mass spectrometer parameters for the detection of this compound and its predicted metabolites (hydroxylated this compound and norephedrine).

-

For quantitative analysis, use multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

-

For metabolite identification, use full-scan and product-ion scan modes to determine the mass-to-charge ratio (m/z) and fragmentation patterns of potential metabolites.

-

Enzyme Kinetic Analysis

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the metabolism of this compound.

Procedure:

-

Perform the in vitro incubation as described above, using a range of this compound concentrations that bracket the expected Km value.

-

Quantify the rate of metabolite formation at each substrate concentration.

-

Plot the initial velocity (rate of metabolite formation) against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Reaction Phenotyping: Identification of Involved CYP Isoforms

Objective: To identify the specific CYP enzymes responsible for this compound metabolism.

Methods:

-

Recombinant Human CYP Enzymes: Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to directly assess the metabolic activity of each isoform.

-

Selective Chemical Inhibition: Incubate this compound with pooled HLMs in the presence and absence of known selective inhibitors for specific CYP isoforms. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP enzyme.

Visualizations

Metabolic Pathway of this compound

Caption: Predicted Phase I metabolic pathways of this compound in human liver microsomes.

Experimental Workflow for this compound Metabolism Study

Caption: General workflow for studying this compound metabolism in human liver microsomes.

Conclusion

This technical guide provides a comprehensive overview of the current understanding and methodologies for investigating the metabolic pathways of this compound in human liver microsomes. While there is a clear need for further research to elucidate the specific enzymes and kinetic parameters involved in this compound metabolism, the provided protocols and data on CYP inhibition offer a solid foundation for researchers in drug development and toxicology. The application of these methods will contribute to a more complete understanding of the pharmacokinetics and potential for drug-drug interactions of this widely used psychoactive substance.

References

Stereochemistry and Pharmacological Activity of Cathine Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathine, also known as (+)-norpseudoephedrine, is a naturally occurring psychostimulant found in the leaves of the Catha edulis (khat) plant. It is one of the four stereoisomers of phenylpropanolamine and contributes to the overall stimulant effects of khat, albeit with a lower potency than its metabolic precursor, cathinone. The stereochemical configuration of this compound and its isomers—(-)-norpseudoephedrine, (+)-norephedrine, and (-)-norephedrine—plays a crucial role in determining their pharmacological activity, particularly their interaction with monoamine transporters. This technical guide provides an in-depth analysis of the stereochemistry and pharmacological profiles of these isomers, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Stereochemistry of this compound and its Isomers

This compound and its isomers are phenylpropanolamines, characterized by a phenyl group, a propyl chain with a hydroxyl group at the beta-position, and an amino group at the alpha-position. The molecule has two chiral centers, at the alpha and beta carbons, giving rise to four possible stereoisomers.

-

This compound ((+)-norpseudoephedrine): (1S,2S)-2-amino-1-phenylpropan-1-ol

-

(-)-Norpseudoephedrine: (1R,2R)-2-amino-1-phenylpropan-1-ol

-

(+)-Norephedrine: (1R,2S)-2-amino-1-phenylpropan-1-ol

-

(-)-Norephedrine: (1S,2R)-2-amino-1-phenylpropan-1-ol

The "pseudo" designation refers to the erythro diastereomer, where the amino and hydroxyl groups are on the same side in a Fischer projection, while the "ephredrine" isomers are the threo diastereomers, with these groups on opposite sides. The (+) and (-) prefixes denote the direction of rotation of plane-polarized light.

Pharmacological Activity at Monoamine Transporters

The primary mechanism of action for this compound and its isomers is the modulation of monoamine neurotransmitter systems by interacting with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These isomers primarily act as releasing agents, promoting the efflux of dopamine and norepinephrine from presynaptic neurons.[1][2][3][4]

Quantitative Data on Monoamine Transporter Affinity and Potency

The following table summarizes the available quantitative data on the affinity (Ki) and potency (EC50/IC50) of this compound isomers at human and rat monoamine transporters. It is important to note that values can vary between studies due to different experimental conditions.

| Isomer | Transporter | Assay Type | Species | Ki (nM) | EC50/IC50 (nM) | Reference |

| (+)-Norpseudoephedrine (this compound) | NET | Release | Rat | - | 50 | [1] |

| DAT | Release | Rat | - | 294 | [3] | |

| SERT | Release | Rat | - | >10,000 | [1] | |

| (-)-Norpseudoephedrine | NET | Release | Rat | - | 30 | [3] |

| DAT | Release | Rat | - | 294 | [3] | |

| SERT | Release | Rat | - | >10,000 | [1] | |

| (+)-Norephedrine | NET | Release | Rat | - | 47 | [1] |

| DAT | Release | Rat | - | 783 | [1] | |

| SERT | Release | Rat | - | >10,000 | [1] | |

| (-)-Norephedrine | NET | Release | Rat | - | 39 | [1] |

| DAT | Release | Rat | - | 326 | [1] | |

| SERT | Release | Rat | - | >10,000 | [1] |

In Vivo Pharmacological Effects

Locomotor Activity

The psychostimulant effects of this compound isomers are often evaluated by measuring changes in locomotor activity in rodents. Generally, these compounds induce a dose-dependent increase in locomotor activity.[5][6] However, at very high doses, stereotyped behaviors can emerge, leading to a decrease in ambulatory movement, resulting in an inverted U-shaped dose-response curve.[7] Studies have shown that (-)-cathinone is more potent than (+/-)-cathinone in its effects on behavior.[5] While specific comparative dose-response data for all four phenylpropanolamine isomers are limited, the general trend indicates that isomers with higher potency at DAT and NET are more effective at stimulating locomotor activity.

Signaling Pathways

The primary signaling pathway affected by this compound isomers is the increased concentration of dopamine and norepinephrine in the synaptic cleft, leading to enhanced activation of postsynaptic dopamine and adrenergic receptors. This is a direct consequence of their action as monoamine transporter substrates, causing reverse transport of neurotransmitters.[4]

Beyond the direct interaction with DAT and NET, other potential targets and pathways include:

-

Trace Amine-Associated Receptor 1 (TAAR1): Amphetamine and related compounds are known to be agonists at TAAR1, an intracellular G-protein coupled receptor that can modulate the activity of monoamine transporters.[8][9][10] Activation of TAAR1 can lead to the phosphorylation of DAT, resulting in its internalization and a reduction in dopamine uptake, as well as promoting dopamine efflux.[9][10] The stereoselectivity of amphetamine isomers at TAAR1 has been demonstrated, suggesting that the different this compound isomers may also exhibit differential activity at this receptor.[11]

-

Vesicular Monoamine Transporter 2 (VMAT2): Amphetamine-like substances can disrupt the vesicular storage of monoamines by interacting with VMAT2.[12][13] This leads to an increase in the cytosolic concentration of neurotransmitters, making them more available for reverse transport by DAT and NET. The stereospecificity of this interaction for this compound isomers is an area for further investigation.

References

- 1. In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of phenylpropanolamine and other sympathomimetics on food consumption and motor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TAAR1 - Wikipedia [en.wikipedia.org]

- 10. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. VMAT structures reveal exciting targets for drug development - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Effects of Cathine on the Monoaminergic System

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the pharmacological effects of cathine and its derivatives on the central monoaminergic systems. This compound, a naturally occurring psychostimulant found in the Catha edulis (khat) plant, is structurally related to amphetamine and exerts its primary effects by modulating dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) neurotransmission.[1][2] This guide details the mechanisms of action, presents quantitative data on transporter interactions, and outlines the experimental protocols used to elucidate these effects.

Mechanism of Action at the Monoamine Synapse

This compound and its synthetic analogues primarily target the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3][4][5] Their mechanism is twofold, encompassing both the inhibition of neurotransmitter reuptake and the promotion of neurotransmitter release.

-

Reuptake Inhibition (Blockade): Similar to cocaine, some cathinone (B1664624) derivatives act as potent transporter inhibitors.[3] They bind to the outward-facing conformation of DAT, NET, and/or SERT, preventing the reabsorption of monoamines from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and prolongs the residence time of neurotransmitters in the synapse, thereby enhancing postsynaptic receptor signaling.[1] Pyrrolidine-containing cathinones like α-PVP and MDPV are notable examples that primarily function as transporter blockers.[3][4]

-

Transporter-Mediated Release (Substrate Activity): Akin to amphetamine, this compound and many ring-substituted synthetic cathinones act as transporter substrates.[1][3] They are transported into the presynaptic neuron by DAT and NET.[1] Once inside, they disrupt the vesicular storage of monoamines, leading to an increase in cytosolic neurotransmitter concentrations. This elevated cytosolic level causes the transporters to reverse their normal direction of flow, actively expelling dopamine, norepinephrine, and serotonin into the synaptic cleft.[1][3]

This dual activity—reuptake inhibition and reverse transport—synergistically elevates extracellular monoamine levels, leading to the profound psychostimulant effects associated with these compounds.[3][6]

Quantitative Pharmacology: Transporter Interactions

The potency and selectivity of this compound derivatives for monoamine transporters determine their specific pharmacological profile. This interaction is quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀) for uptake inhibition and the inhibitor constant (Kᵢ) for binding affinity. Lower values indicate greater potency or affinity.

The following tables summarize in vitro data for prominent cathinone derivatives, illustrating the structure-activity relationships that govern their effects on DAT, NET, and SERT.

Table 1: Inhibitory Potency (IC₅₀ in nM) of Cathinone Derivatives at Human Monoamine Transporters

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Ratio |

|---|---|---|---|---|

| Pyrrolidinophenones | ||||

| α-PVP | 22.2 | 9.86 | >10,000 | >450 |

| MDPV | 4.85 | 16.84 | >10,000 | >2061 |

| α-PBP | 145 | - | >10,000 | >69 |

| α-PHP | 16 | - | >33,000 | >2062 |

| Ring-Substituted | ||||

| Mephedrone (4-MMC) | 130 | 40 | 240 | 1.8 |

| Methylone | 210 | 260 | 210 | 1.0 |

Data compiled from studies on human transporters expressed in vitro.[5] The DAT/SERT ratio indicates selectivity for the dopamine transporter over the serotonin transporter.

Table 2: Binding Affinity (Kᵢ in µM) of α-Pyrrolidinophenones at Human Monoamine Transporters

| Compound | hDAT Kᵢ (µM) | hNET Kᵢ (µM) | hSERT Kᵢ (µM) |

|---|---|---|---|

| α-PPP | 1.29 | 2.5 | 161.4 |

| α-PBP | 0.145 | 0.408 | 100.2 |

| α-PVP | 0.0222 | 0.044 | 10.4 |

| α-PHP | 0.016 | 0.026 | 33.0 |

| 3,4-MDPV | 0.051 | 0.233 | 3.32 |

Data from radioligand binding assays using [¹²⁵I]RTI-55.[7] Increasing the α-carbon chain length generally increases affinity at hDAT and hNET.[7]

Experimental Protocols

The quantitative data presented are derived from established in vitro and in vivo assays. Understanding these methodologies is critical for the interpretation of results and the design of future research.

These assays determine the affinity (Kᵢ) of a compound for a specific transporter by measuring its ability to compete with a radiolabeled ligand.[5][8]

Principle: Competitive displacement of a high-affinity radioligand from the transporter protein by the test compound (e.g., this compound). The amount of radioligand displaced is proportional to the affinity of the test compound.

Typical Protocol:

-

Preparation: Cell membranes from HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT) are prepared.[7]

-

Incubation: Membranes are incubated with a fixed concentration of a specific radioligand (e.g., [¹²⁵I]RTI-55 or [³H]CFT) and varying concentrations of the unlabeled test compound.[7][9]

-

Separation: The reaction is terminated, and receptor-bound radioligand is separated from the free (unbound) radioligand via rapid filtration through glass fiber filters.[10]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[5]

-

Data Analysis: A competition curve is generated, from which the IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[5]

These functional assays measure a compound's ability to either inhibit neurotransmitter uptake or stimulate its release, providing IC₅₀ (for inhibition) or EC₅₀ (for release) values.[11]

Principle:

-

Uptake Inhibition: Measures the ability of a compound to block the transport of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into cells or synaptosomes.[12][13]

-

Release Assay: Measures the ability of a compound to evoke the efflux of a pre-loaded radiolabeled neurotransmitter from cells or synaptosomes.[14]

Typical Protocol (Uptake Inhibition):

-

Preparation: Use either synaptosomes (resealed nerve terminals) isolated from rat brain tissue or HEK293 cells expressing the target transporter.[3][9]

-

Pre-incubation: Cells/synaptosomes are pre-incubated with various concentrations of the test compound.

-

Incubation: A fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]DA, [³H]NE, or [³H]5-HT) is added, and the mixture is incubated for a short period at 37°C.[15]

-

Termination: Uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of radioactivity accumulated within the cells/synaptosomes is measured by scintillation counting.[5]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC₅₀) is determined.

This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing crucial in vivo evidence of a drug's effect.[6][16]

Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is implanted into a target brain area (e.g., the nucleus accumbens).[6][17] The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular fluid diffuse across the membrane into the aCSF, which is then collected and analyzed.

Typical Protocol:

-

Surgery: A guide cannula is surgically implanted above the brain region of interest in an anesthetized animal (e.g., a rat).

-

Probe Insertion: After recovery, a microdialysis probe is inserted through the cannula into the brain.

-

Perfusion & Baseline: The probe is perfused with aCSF at a slow, constant rate. Baseline samples (dialysates) are collected to establish basal neurotransmitter levels.

-

Drug Administration: The test compound (this compound) is administered systemically (e.g., via intraperitoneal injection).

-

Sample Collection: Dialysate samples are collected at regular intervals post-administration.

-

Analysis: The concentration of monoamines (DA, NE, 5-HT) in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[18]

-

Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the pre-drug baseline.

References

- 1. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]

- 2. Cathinone - Wikipedia [en.wikipedia.org]

- 3. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. DARK Classics in Chemical Neuroscience: Cathinone-Derived Psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Structural and functional perspectives on interactions between synthetic cathinones and monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. moleculardevices.com [moleculardevices.com]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen - PMC [pmc.ncbi.nlm.nih.gov]

The Psychoactive Potential of Cathine: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract

Cathine, also known as (+)-norpseudoephedrine, is a naturally occurring psychoactive alkaloid found in the leaves of the Catha edulis (khat) plant. As a phenethylamine (B48288) and amphetamine analogue, it functions as a central nervous system stimulant. While it contributes to the overall psychoactive effects of khat, it is notably less potent than the plant's other primary stimulant, cathinone (B1664624). This technical guide provides a comprehensive overview of this compound's pharmacology, mechanism of action, and key experimental data. It details the methodologies of pivotal assays used to characterize its activity and presents quantitative data in a structured format for comparative analysis. Signaling pathways and experimental workflows are visualized to further elucidate its function and the methods used for its investigation.

Introduction

This compound, or (1S,2S)-2-amino-1-phenylpropan-1-ol, is a key psychoactive compound in the khat plant, which has been chewed for centuries in East Africa and the Arabian Peninsula for its stimulant effects.[1] Structurally similar to amphetamine and its more potent and labile precursor, cathinone, this compound is classified as a central nervous system (CNS) stimulant.[2][3] Due to its psychoactive properties, this compound is regulated internationally. For instance, it is classified as a Schedule IV controlled substance in the United States and a Schedule III drug under the Convention on Psychotropic Substances.[2][3] While cathinone is the primary driver of the stimulant effects of fresh khat leaves, this compound is more stable and contributes to the plant's overall psychoactive profile.[1] It is estimated to have approximately 7-10% of the potency of amphetamine.[4]

Pharmacology

Pharmacodynamics: Mechanism of Action